Fluridon

Übersicht

Beschreibung

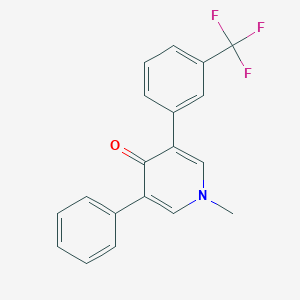

Fluridon ist eine organische Verbindung, die weit verbreitet als aquatisches Herbizid zur Bekämpfung invasiver Pflanzen wie Hydrilla und Eurasischem Wasserpest eingesetzt wird . Es handelt sich um einen farblosen Feststoff mit der chemischen Formel C₁₉H₁₄F₃NO und einer molaren Masse von 329,3 g/mol . This compound wurde erstmals 1976 als potenzielles Herbizid für Baumwollfelder beschrieben und 1986 bei der United States Environmental Protection Agency registriert .

Wissenschaftliche Forschungsanwendungen

Fluridon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound übt seine herbiziden Wirkungen aus, indem es das Enzym Phytoendesaturase hemmt, das für die Carotinoidbiosynthese entscheidend ist . Diese Hemmung führt zum Abbau von Chlorophyll und zur anschließenden Bleiche von Pflanzengewebe . Die Verbindung verhindert auch die Sekretion von Abscisinsäure, wodurch die Photosynthese weiter gestört wird .

Wirkmechanismus

Target of Action

Fluridone primarily targets the enzyme Phytoene Desaturase (PDS) . PDS is a crucial enzyme in the carotenoid biosynthetic pathway, which is responsible for the conversion of phytoene to colored carotenoids .

Mode of Action

Fluridone is a systemic herbicide that works by inhibiting the function of PDS . This inhibition disrupts the carotenoid biosynthetic pathway, leading to the degradation or “bleaching” of chlorophyll by sunlight . The absence of carotenoids causes degradation of chlorophyll, leading to the whitening or bleaching of plants .

Biochemical Pathways

Fluridone affects the carotenoid biosynthetic pathway by inhibiting the function of PDS . This disruption leads to a decrease in the production of carotenoids, which are pigments that protect chlorophyll molecules from photodegradation . As a result, chlorophyll degrades, leading to the bleaching of plants .

Pharmacokinetics

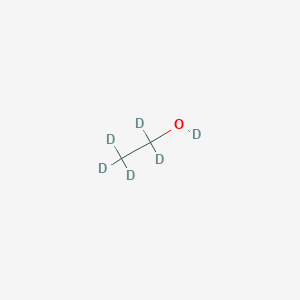

Fluridone is absorbed and excreted in the feces within 72 hours of oral administration to rats . In the environment, fluridone breaks down over days or weeks, with the major degradation product being N-methyl formamide . It is stable to oxidation and hydrolysis, and its volatilization is insignificant . The breakdown of fluridone in the aquatic environment occurs mostly through photolysis .

Result of Action

The inhibition of PDS by fluridone leads to a decrease in the production of carotenoids, resulting in the degradation of chlorophyll . This causes the plants to become whitish-pink or chlorotic at growing points and die slowly . In addition, fluridone can affect the accumulation of astaxanthin and growth of Haematococcus pluvialis by regulating the synthesis of carotenoids, chlorophyll, and fatty acids .

Action Environment

Fluridone is used to manage aquatic vegetation in fresh water ponds, lakes, reservoirs, canals, and rivers . Its effectiveness depends on the degree to which the herbicide maintains contact with plants . Rapid water movement or any dilution of this herbicide in water will reduce its effectiveness . Fluridone concentrations in the water were generally below the 2–5 parts per billion required for SAV control . Monitoring demonstrated that these low water concentrations were likely due to dissipation by tides, despite the use of pelleted fluridone formulations marketed for flowing water environments .

Biochemische Analyse

Biochemical Properties

Fluridone interacts with the enzyme phytoene desaturase, a rate-limiting enzyme that catalyzes the conversion of phytoene to colored carotenoids . By inhibiting this enzyme, Fluridone disrupts the carotenoid biosynthetic pathway . This interaction is crucial for Fluridone’s role as a herbicide, as it leads to the degradation of chlorophyll and the bleaching of leaves .

Cellular Effects

Fluridone has significant effects on various types of cells and cellular processes. In rice seedlings, Fluridone treatment resulted in leaf bleaching by decreasing pigment content . It significantly downregulated the transcription levels of leaf pigment biosynthetic and catabolic genes . In Haematococcus pluvialis, a microalga known for its high astaxanthin-producing ability, Fluridone significantly inhibited growth and accumulation of astaxanthin .

Molecular Mechanism

Fluridone exerts its effects at the molecular level primarily by inhibiting the enzyme phytoene desaturase . This inhibition disrupts the carotenoid biosynthetic pathway, leading to a decrease in carotene formation and subsequent chlorophyll degradation . In addition, Fluridone has been found to downregulate ABA biosynthesis genes and upregulate an ABA catabolic gene, contributing to reduced ABA levels .

Temporal Effects in Laboratory Settings

Fluridone’s effects change over time in laboratory settings. For instance, in a study conducted in the Sacramento-San Joaquin Delta, Fluridone concentrations in the water were generally below the required levels for SAV control, likely due to dissipation by tides . Fluridone did accumulate in sediment at concentrations hundreds of times higher than those measured in the water .

Dosage Effects in Animal Models

One study found that fishes’ livers were enlarged and their ability to catch prey decreased significantly when exposed to Fluridone .

Metabolic Pathways

Fluridone is involved in the carotenoid biosynthetic pathway . It inhibits the enzyme phytoene desaturase, disrupting the conversion of phytoene to colored carotenoids . This disruption leads to a decrease in carotene formation and subsequent chlorophyll degradation .

Transport and Distribution

Fluridone’s transport and distribution within cells and tissues are influenced by its strong sorbance to organic matter . In the Sacramento-San Joaquin Delta study, Fluridone was found to accumulate in sediment at concentrations hundreds of times higher than those measured in the water .

Subcellular Localization

Given its role as a herbicide and its mechanism of action, it can be inferred that Fluridone likely localizes to the chloroplasts where it can interfere with the carotenoid biosynthetic pathway .

Vorbereitungsmethoden

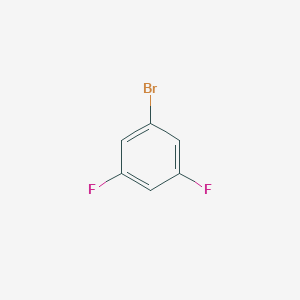

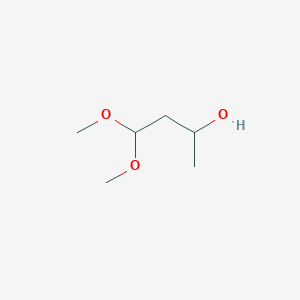

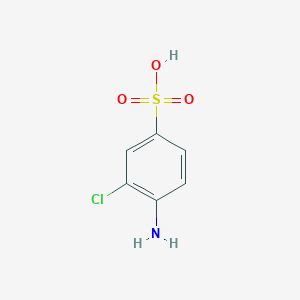

Synthesewege und Reaktionsbedingungen

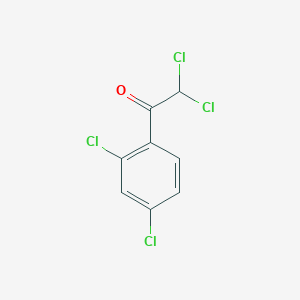

Fluridon kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 3-(Trifluormethyl)benzaldehyd mit Acetophenon in Gegenwart einer Base beinhaltet, um 1-(3-(Trifluormethyl)phenyl)-3-phenylprop-2-en-1-on zu bilden. Dieser Zwischenstoff wird dann mit Ammoniumacetat cyclisiert, um this compound zu ergeben .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird this compound unter Verwendung ähnlicher Synthesewege hergestellt, die jedoch für die Produktion im großen Maßstab optimiert sind. Die Reaktionsbedingungen werden sorgfältig gesteuert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung ist sowohl in flüssigen Formulierungen als auch in langsam freisetzenden festen Formen erhältlich .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Fluridon unterliegt verschiedenen chemischen Reaktionen, darunter:

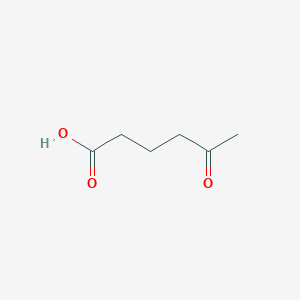

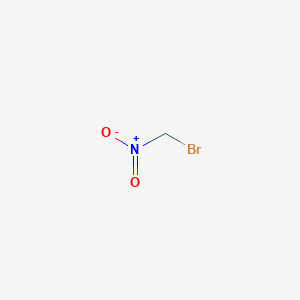

Oxidation: This compound kann oxidiert werden, um N-Methylformamid als Hauptzersetzungsprodukt zu bilden.

Reduktion: Reduktionsreaktionen, an denen this compound beteiligt ist, sind weniger verbreitet, können aber unter bestimmten Bedingungen auftreten.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nucleophile.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid können unter kontrollierten Bedingungen eingesetzt werden.

Substitution: Starke Nucleophile wie Natriummethoxid können Substitutionsreaktionen erleichtern.

Hauptprodukte, die gebildet werden

Oxidation: N-Methylformamid ist ein wichtiges Produkt der this compound-Oxidation.

Reduktion: Reduzierte Formen von this compound, obwohl weniger verbreitet, können synthetisiert werden.

Substitution: Substituierte Derivate von this compound können erhalten werden, abhängig vom verwendeten Nucleophil.

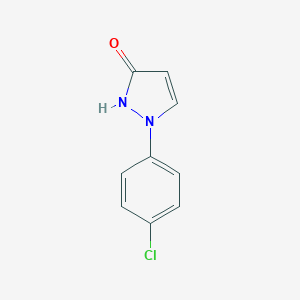

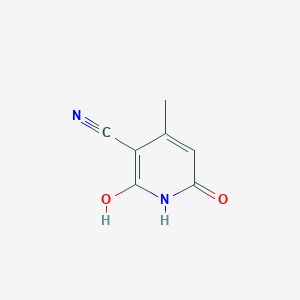

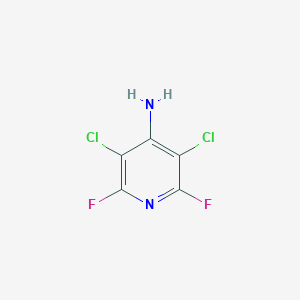

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

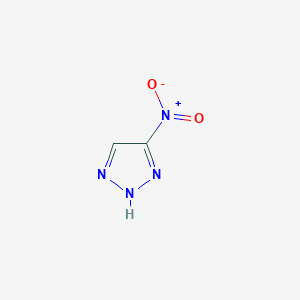

Norflurazon: Ein weiteres Herbizid, das Phytoendesaturase hemmt und die Carotinoidbiosynthese stört.

Sulcotrion: Hemmt 4-Hydroxyphenylpyruvatdioxygenase, was die Chlorophyll- und Carotinoidsynthese beeinträchtigt.

Einzigartigkeit von Fluridon

This compound ist einzigartig in seiner starken Bindung an organische Stoffe in Sedimenten, wodurch sein Transport durch Boden und Wasser begrenzt wird . Diese Eigenschaft macht es besonders effektiv bei der Bekämpfung invasiver Wasserpflanzen in verschiedenen Umgebungen .

Eigenschaften

IUPAC Name |

1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3NO/c1-23-11-16(13-6-3-2-4-7-13)18(24)17(12-23)14-8-5-9-15(10-14)19(20,21)22/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBVHLJPRPCRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C(=C1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024107 | |

| Record name | 1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] Colorless solid; [MSDSonline] | |

| Record name | Fluridone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in methanol, chloroform, diethyl ether: >10 g/L; in ethyl acetate: >5 g/L; in hexane: <0.5 g/L, In water, 12 mg/L at pH 7, 25 °C | |

| Record name | FLURIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Bulk density, loose: 0.358 g/cu cm; packed: 0.515 g/cu cm | |

| Record name | FLURIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000001 [mmHg], 0.013 mPa (9.8X10-8 mm Hg) at 25 °C | |

| Record name | Fluridone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLURIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid | |

CAS No. |

59756-60-4 | |

| Record name | Fluridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59756-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluridone [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059756604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pyridinone, 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLURIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L0JQA61JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLURIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

154-155 °C | |

| Record name | FLURIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

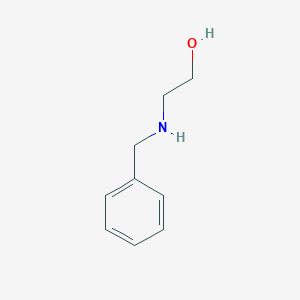

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B42916.png)